molecular formula C18H23NO3S B411164 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine CAS No. 333311-13-0

1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine

Cat. No.: B411164
CAS No.: 333311-13-0
M. Wt: 333.4g/mol
InChI Key: MJMKMBYMJIHUSR-UHFFFAOYSA-N
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Description

1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine is a complex organic compound with the molecular formula C18H23NO3S This compound features a piperidine ring substituted with a sulfonyl group attached to a 4-ethoxynaphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine typically involves the sulfonylation of 4-ethoxynaphthalene followed by the introduction of the piperidine ring. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process. Common reagents include sulfur trioxide (SO3) and sulfuric acid (H2SO4) for the sulfonylation step .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield 4-ethoxy-1-naphthaldehyde or 4-ethoxy-1-naphthoic acid.

Scientific Research Applications

1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[(4-Methoxynaphthyl)sulfonyl]-3-methylpiperidine
  • 1-[(4-Propoxynaphthyl)sulfonyl]-3-methylpiperidine
  • 1-[(4-Butoxynaphthyl)sulfonyl]-3-methylpiperidine

Uniqueness: 1-[(4-Ethoxynaphthyl)sulfonyl]-3-methylpiperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing the compound’s ability to interact with biological membranes and proteins .

Properties

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonyl-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-3-22-17-10-11-18(16-9-5-4-8-15(16)17)23(20,21)19-12-6-7-14(2)13-19/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMKMBYMJIHUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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